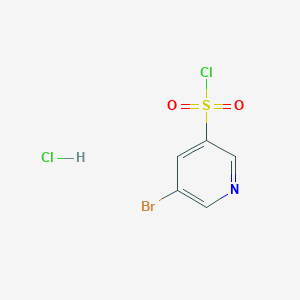

5-Bromopyridine-3-sulfonyl chloride hydrochloride

描述

属性

IUPAC Name |

5-bromopyridine-3-sulfonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO2S.ClH/c6-4-1-5(3-8-2-4)11(7,9)10;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXZUVLGYGROKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)S(=O)(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrCl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657147 | |

| Record name | 5-Bromopyridine-3-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-25-6 | |

| Record name | 3-Pyridinesulfonyl chloride, 5-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromopyridine-3-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromopyridine-3-sulphonyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

5-Bromopyridine-3-sulfonyl chloride hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its biological activity and potential applications in drug development. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 232.09 g/mol. The compound features a brominated pyridine ring attached to a sulfonyl chloride group, which contributes to its high reactivity and potential interactions with various biological targets.

The biological activity of this compound primarily stems from its ability to act as an electrophile. The sulfonyl chloride group can participate in nucleophilic substitution reactions, allowing the compound to interact with nucleophiles such as amino acids in proteins. This interaction can lead to the inhibition of specific enzymes, particularly those involved in drug metabolism.

Inhibition of Cytochrome P450 Enzymes

One notable action of this compound is its inhibition of cytochrome P450 (CYP) enzymes, specifically CYP1A2. This enzyme plays a crucial role in the metabolism of various xenobiotics and pharmaceuticals. The inhibition of CYP1A2 can lead to altered drug metabolism, which is vital for understanding drug-drug interactions and variability in drug efficacy among different populations.

Antibacterial Properties

Research has indicated that this compound exhibits antibacterial activity. In vitro studies have shown that compounds derived from this sulfonamide can inhibit the growth of gram-positive and gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, revealing varying degrees of antibacterial efficacy .

Table 1: Antibacterial Activity of Compounds Derived from 5-Bromopyridine-3-sulfonyl Chloride

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| Compound 5a | E. coli | 31 ± 0.12 | 7.81 |

| Compound 9a | E. coli | 30 ± 0.12 | 7.81 |

| Ciprofloxacin | E. coli | 32 ± 0.12 | - |

| Compound X | B. subtilis | No Activity | - |

Study on Drug Interactions

A study focused on the interaction mechanisms involving this compound highlighted its role as a reactive electrophile that can modify enzyme activities through covalent bonding. This property is particularly significant for pharmacological studies where understanding drug interactions is critical.

Synthesis and Characterization

The synthesis of this compound typically involves reacting brominated pyridine derivatives with sulfonyl chlorides under controlled conditions. Characterization techniques such as NMR and mass spectrometry have confirmed the structure and purity of synthesized compounds, ensuring their suitability for biological testing .

科学研究应用

Medicinal Chemistry

Anticancer Research : One of the prominent applications of 5-bromopyridine-3-sulfonyl chloride hydrochloride is in the synthesis of sulfonamide derivatives that exhibit anticancer activity. For instance, studies have shown that modifications to the sulfonamide moiety can lead to significant antiproliferative effects against various cancer cell lines. The compound serves as a key intermediate for synthesizing analogs that target specific pathways involved in cancer progression, enhancing their therapeutic efficacy .

Pharmaceutical Intermediates : This compound is frequently employed as an intermediate in the synthesis of various pharmaceuticals. Researchers utilize it to introduce sulfonyl groups into target molecules, which can enhance their biological activity and solubility. The ability to modify the pyridine ring allows for the creation of a library of compounds with tailored properties for drug development .

Organic Synthesis

Reagent in Chemical Reactions : this compound acts as a reagent in various organic transformations. It is particularly useful in nucleophilic substitution reactions, where it can react with amines or alcohols to form sulfonamides or sulfonate esters. This reactivity is leveraged in the synthesis of complex organic molecules, facilitating the construction of diverse chemical architectures .

Synthesis of Functionalized Compounds : The compound can be used to synthesize functionalized pyridine derivatives through electrophilic aromatic substitution reactions. By varying the substituents on the pyridine ring, researchers can create compounds with specific electronic and steric properties, making them suitable for further applications in materials science and catalysis .

Case Studies and Research Findings

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers and Halogenated Analogs

a. 2-Bromopyridine-3-sulfonyl chloride (CAS: 1060811-59-7)

- Molecular Formula: C₅H₃BrClNO₂S (same as parent compound).

- Key Differences : Bromine at the 2-position instead of 5-position.

- Purity : 95% (vs. 95–98% for 5-bromo analog) .

b. 5-Bromopyridine-2-sulfonyl chloride (CAS: 874959-68-9)

Non-Brominated Sulfonyl Chlorides

a. Pyridine-3-sulfonyl chloride hydrochloride (CAS: 16133-25-8)

- Molecular Formula: C₅H₅Cl₂NO₂S.

- Key Differences : Lacks bromine but shares the 3-sulfonyl chloride group.

- Similarity Score : 0.78 (structural similarity to 5-bromo analog) .

- Applications : Used in peptide synthesis; absence of bromine limits its utility in cross-coupling reactions .

b. 2-Pyridinesulfonyl chloride (CAS: 66715-65-9)

Hydrochloride Salts

Thermodynamic and Electronic Properties

| Compound | LogP | PSA (Ų) | Hydrogen Bond Acceptors |

|---|---|---|---|

| 5-Bromopyridine-3-sulfonyl chloride | 2.85 | 55.41 | 3 |

| Pyridine-3-sulfonyl chloride hydrochloride | 1.12 | 55.41 | 3 |

| 2-Bromopyridine-3-sulfonyl chloride | 2.70 | 55.41 | 3 |

Key Observations :

Commercial Availability

- 5-Bromopyridine-3-sulfonyl chloride is available at 98% purity (10g scale) from specialty suppliers , whereas its hydrochloride salt is less commonly stocked .

准备方法

Diazotization Route Starting from 3-Aminopyridine

An alternative synthetic method involves diazotization of 3-aminopyridine to form an intermediate diazonium salt, which is then converted to the sulfonyl chloride.

- 3-Aminopyridine is dissolved in dilute hydrochloric acid (6-10 mol/L) and cooled to 0-5 °C.

- Sodium nitrite solution is added dropwise to form the diazonium salt.

- Sodium fluoroborate solution is then added to stabilize the intermediate.

- After stirring and filtration, the intermediate is converted to pyridine-3-sulfonyl chloride by further treatment.

- The sulfonyl chloride is isolated and purified, often as the hydrochloride salt.

- This method provides high yields (up to 95.3%) and is environmentally friendly.

- However, the diazonium intermediate is unstable and prone to side reactions.

- High purity and controlled temperature are critical to prevent sulfonyl chloride degradation.

- The process requires careful control of reaction conditions to minimize impurities.

Bromination of Pyridine Followed by Sulfonyl Chloride Formation

Summary Table:

Summary Table of Preparation Methods

Additional Notes and Research Findings

- The Grignard-based method requires careful temperature control and stoichiometry to avoid incomplete metal-halogen exchange and side reactions.

- The diazotization method is sensitive to temperature and purity of reagents but offers a high yield and environmentally friendly profile.

- Bromination in sulfuric acid is a classical industrial method for preparing bromopyridine intermediates; subsequent sulfonyl chloride formation is standard for sulfonylation.

- The hydrochloride salt form of 5-bromopyridine-3-sulfonyl chloride is typically isolated as an off-white solid with high purity (assay ~99%).

- Storage conditions require sealed containers, cool and dry environment, and avoidance of oxidizing agents to maintain stability.

常见问题

Basic Research Question

- ¹H/¹³C NMR : Identify pyridine ring protons (δ 8.2–9.1 ppm) and sulfonyl chloride signals .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks at m/z 256.50 (sulfonyl chloride) and 292.96 (hydrochloride salt) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>97%) and detect hydrolyzed byproducts .

What mechanistic insights explain the compound’s instability in aqueous environments, and how can storage conditions mitigate degradation?

Advanced Research Question

The sulfonyl chloride group hydrolyzes rapidly in water to form sulfonic acid. Stabilization strategies include:

- Lyophilization : Store as a lyophilized powder under argon at -20°C .

- Buffered solutions : Use pH-stabilized anhydrous solvents (e.g., DMF with 2% molecular sieves) for reactions .

- Degradation kinetics : Conduct accelerated stability studies (40°C/75% RH) to model shelf-life using Arrhenius equations .

How does this compound serve as a scaffold for bioactive molecule synthesis in medicinal chemistry?

Basic Research Question

The bromine and sulfonyl chloride groups enable diverse derivatization:

- Suzuki-Miyaura coupling : Introduce aryl/heteroaryl groups for kinase inhibitor development .

- Amidation : React with amines to create sulfonamide libraries for antimicrobial screening .

- Click chemistry : Attach triazole moieties via Cu-catalyzed azide-alkyne cycloaddition .

What experimental approaches validate conflicting hypotheses about the compound’s role in heterogeneous catalysis?

Advanced Research Question

Discrepancies in catalytic efficiency (e.g., Pd vs. Ni systems) require:

- Surface characterization : Use XPS or TEM to analyze catalyst-adsorbate interactions on metal surfaces .

- Isotopic labeling : Track reaction pathways using ¹⁸O-labeled water to distinguish hydrolysis vs. coupling products .

- Microkinetic modeling : Integrate experimental rate data with computational simulations to refine mechanistic proposals .

How can researchers differentiate between hydrolysis byproducts and desired reaction intermediates during synthesis?

Advanced Research Question

- Tandem LC-MS : Couple liquid chromatography with high-resolution mass spectrometry to detect sulfonic acid (hydrolysis product, m/z 218.45) .

- pH monitoring : Sudden drops in pH indicate hydrolysis; use buffered reaction media to suppress this .

- Isolation protocols : Fractional crystallization in nonpolar solvents separates sulfonyl chloride from polar byproducts .

What computational tools predict the compound’s reactivity in novel reaction environments?

Advanced Research Question

- DFT calculations : Simulate transition states for bromine substitution or sulfonamide formation using Gaussian or ORCA .

- Molecular docking : Predict binding affinities of derived sulfonamides with target proteins (e.g., carbonic anhydrase) .

- QSAR models : Correlate substituent effects (Hammett σ values) with reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。